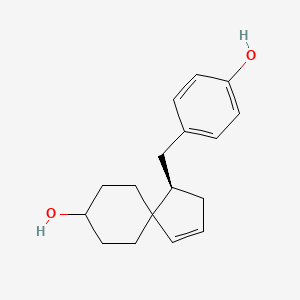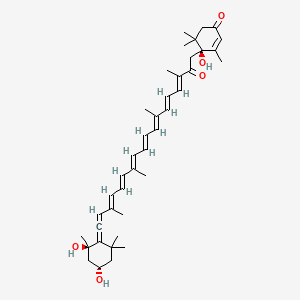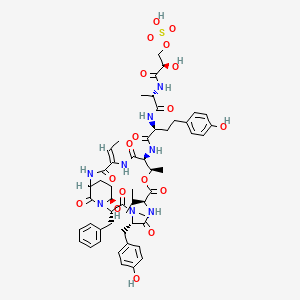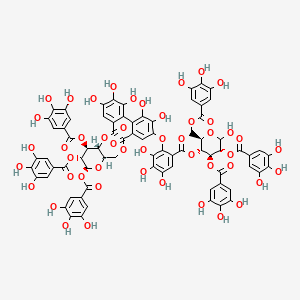![molecular formula C11H12N2 B1256481 1,2,3,4-四氢吡嗪并[1,2-a]吲哚 CAS No. 41838-39-5](/img/structure/B1256481.png)
1,2,3,4-四氢吡嗪并[1,2-a]吲哚
描述
1,2,3,4-Tetrahydropyrazino[1,2-a]indole (THPI) is an organic compound belonging to the pyrazinoindole class of heterocyclic compounds. It is a natural product found in a variety of plants, including the bark of the yew tree, Taxus baccata. THPI has been studied for its potential as a therapeutic agent due to its ability to modulate several key physiological processes, such as inflammation and cell death. In addition, THPI has been studied for its potential to act as an antioxidant and to inhibit the growth of certain types of cancer cells.
科学研究应用
Synthesis of Novel Pyrazinoindolones
An efficient base-mediated/metal-free approach has been developed for the synthesis of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide derivatives . This method involves the intramolecular indole N–H alkylation of novel bis-amide Ugi-adducts . The main highlight of this study is the practical and highly regioselective preparation of new polycyclic functionalized pyrazino derivatives .
Diastereoselective Synthesis
A range of oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoles were synthesized via a two-step pathway . This process involves Ugi-four-component condensation of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides to give the corresponding Ugi-adducts . This adduct underwent intramolecular hydroamination in the presence of K2CO3 in CH3CN at room temperature to afford diastereoselective synthesis .
Biological Applications
The compound has been used as a starting material to synthesize novel pyrimidine analogues . These analogues have potential biological applications .
Synthesis of Furfuryl and Benzyl Derivatives
A concise four-step synthetic procedure has been described for the synthesis of furfuryl and benzyl 2-(substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide .
Anti-Inflammatory and Analgesic Activities
Compounds containing pyrazinoindolone frames have been reported as potent mitogen-activated protein kinase-2 (MK2) inhibitors . Some of them have anti-infection, anti-allergenic, and anti-viral properties .
Anti-Cancer Activities
Several pyrazino[1,2-a]indol-1-one derivatives have potent inhibitory and anti-cancer activities .
作用机制
Target of Action
It has been suggested that these compounds may interact with various cellular targets due to their complex structure .
Mode of Action
The compound is synthesized via a two-step pathway, involving Ugi-four-component condensation of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides . This process results in a range of oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoles . The interaction of these compounds with their cellular targets likely leads to various biochemical changes.
Biochemical Pathways
It has been suggested that these compounds may influence a variety of cellular processes due to their potential interaction with multiple targets .
Result of Action
Some studies suggest that these compounds may exhibit selective cytotoxic activity against certain cell lines . Additionally, it has been reported that certain derivatives of this compound can inhibit the phosphorylation of Akt in specific cell lines .
属性
IUPAC Name |
1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11/h1-4,7,12H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIDURNZWCNQIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC3=CC=CC=C32)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydropyrazino[1,2-a]indole | |
CAS RN |
41838-39-5 | |
| Record name | 1,2,3,4-Tetrahydropyrazino(1,2-a)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041838395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-TETRAHYDROPYRAZINO(1,2-A)INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5URU4XP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the synthetic routes to access 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles?
A1: Several synthetic approaches have been explored, including:
- Condensation reactions: 2-(3-Methyl-1H-indol-1-yl)ethylamine can be condensed with benzotriazole and formaldehyde to yield 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. []
- Ugi-N-alkylation sequences: This base-mediated, metal-free approach utilizes (E)-cinnamaldehyde derivatives, 2-chloroaniline, indole-2-carboxylic acid, and isocyanides to prepare bis-amides, which then undergo intramolecular indole N–H alkylation to afford the desired products. []
- Iso-Pictet-Spengler reactions: Direct condensation of (1H-indol-4-yl)methanamine or 2-(1H-Indol-1-yl)ethanamine with α-ketoamides in the presence of a chiral silicon Lewis acid provides enantioselective access to these compounds. []
- Palladium-catalyzed α-amino C-H functionalization: This method utilizes the isomerization of α,β-unsaturated carbonyls to achieve regioselective α-amino C-H functionalization, ultimately leading to 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. []
Q2: Are there regioselective and diastereoselective synthetic methods available for these compounds?
A2: Yes, researchers have developed highly regioselective and diastereoselective approaches. For instance, the base-mediated Ugi-N-alkylation sequence [] and the use of chiral silicon Lewis acids in iso-Pictet-Spengler reactions [] allow for the controlled formation of specific isomers.
Q3: What is the molecular formula and weight of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole?
A3: The molecular formula is C11H12N2, and the molecular weight is 172.23 g/mol. Specific substituted derivatives will have different formulas and weights.
Q4: What spectroscopic data is available for characterizing these compounds?
A4: NMR spectroscopy, especially low-temperature 1H and 13C NMR, has been valuable in characterizing these compounds. Techniques like APT, DEPT, NOE difference, COSY, NOESY, gHMQC, and gHMBC have enabled the unambiguous assignment of proton and carbon resonances, providing insights into their structural dynamics. []
Q5: What are the primary biological activities reported for 1,2,3,4-Tetrahydropyrazino[1,2-a]indole derivatives?
A5: Research has revealed promising activities, including:
- Antifungal activity: Substituted 10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles have shown antifungal properties. []
- Antidepressant activity: Pyrazidol, a specific derivative, exhibits antidepressant effects, attributed to its combined ability to inhibit monoamine oxidase and neuronal monoamine uptake. []
- Cytotoxic activity: Certain analogs display cytotoxic activity against cancer cell lines, notably those overexpressing EGFR, such as MDA-MB-468. [, , ]
- Melatonergic Ligand Activity: Some derivatives have shown potential as melatonergic ligands. []
Q6: How do structural modifications influence the activity of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole analogs?
A6: Structure-Activity Relationship (SAR) studies are crucial in understanding these effects. For example:
- Substitutions at the 2-position: Replacing the 2-position substituent with furfuryl or benzyl groups significantly impacts the cytotoxic activity against MDA-MB-468 cells. []
- Presence of a carboxamide group: Analogs featuring a 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide scaffold demonstrate potent anti-cancer activity against A431 and MDA-MB-468 cell lines. [, ]
- Specific substitutions on the aromatic rings: Studies on N-[ω-(4-Aryl-1-piperazinyl)alkyl]-4-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoles highlight the impact of aryl group substitutions on 5-HT1A receptor binding affinity. [, ]
Q7: Have any specific targets for these compounds been identified?
A7: Yes, research suggests interactions with specific targets:
- Monoamine oxidase (MAO): Pyrazidol acts as an MAO inhibitor, preferentially affecting serotonin deamination over tyramine. [, ]
- Serotonin receptors (5-HT1A): Certain derivatives, particularly those with specific aryl substitutions, exhibit high affinity for 5-HT1A receptors, suggesting potential as CNS agents. [, ]
- Epidermal growth factor receptor (EGFR): Several analogs show potent inhibitory activity against EGFR overexpressing cancer cells. [, , ]
Q8: Do 1,2,3,4-Tetrahydropyrazino[1,2-a]indole analogs exhibit selectivity towards specific targets?
A8: Selectivity varies depending on the specific structural modifications. For instance:
- Pyrazidol exhibits some selectivity for MAO-A over MAO-B in the rat intestine. []
- Certain 2-benzyl-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs demonstrate selectivity for PI3Kβ, a kinase involved in Akt phosphorylation, which is often dysregulated in cancer. []
Q9: What are some future research directions for 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles?
A9: Promising avenues include:
Q10: Have computational methods been employed in the study of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles?
A10: Yes, computational chemistry plays a role:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[76Br]bromobicalutamide](/img/structure/B1256399.png)

![N-(4-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine](/img/structure/B1256403.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-(9-fluoro-[1]benzothiolo[3,2-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B1256404.png)
![(2S)-4-methyl-2-[[oxo-[5-[oxo-[(phenylmethyl)amino]methyl]-1H-imidazol-4-yl]methyl]amino]pentanoic acid (phenylmethyl) ester](/img/structure/B1256405.png)
![3,6-Bis(dimethylamino)-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate](/img/structure/B1256406.png)


![8-[1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)propyl]-5,7-dimethoxy-4-pentyl-1-benzopyran-2-one](/img/structure/B1256409.png)

![3-[[(3R,4S)-2-(4-bromophenyl)-5-(3-chlorophenyl)-4-(2-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-oxomethyl]-2-oxazolidinone](/img/structure/B1256414.png)


